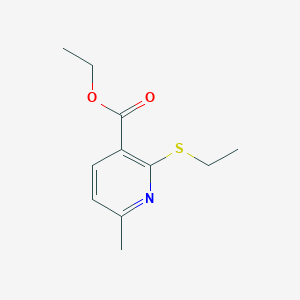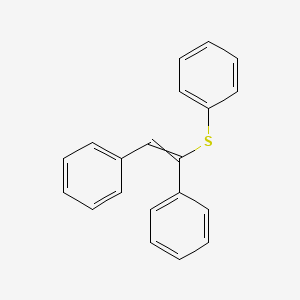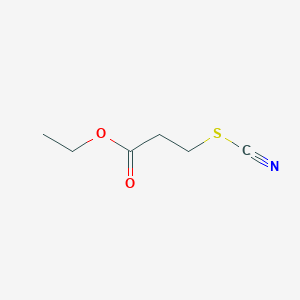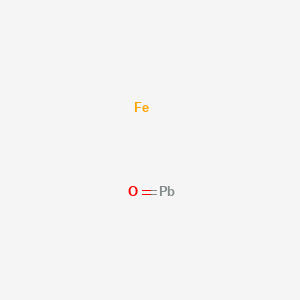
Iron;oxolead
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron;oxolead is a compound that combines iron and lead with an oxo ligand. This compound is part of the broader category of transition metal oxo complexes, which are known for their unique chemical properties and applications in various fields. The presence of both iron and lead in the compound allows for a range of chemical behaviors, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron;oxolead can be synthesized through various methods, including the reaction of iron and lead salts with oxo ligands under controlled conditions. One common method involves the use of oxalic acid to extract iron from iron ore, followed by a photo-reduction process . The reaction typically requires precise control of temperature and pH to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale extraction and purification processes. The use of high-temperature furnaces and specialized equipment to handle the reactive nature of the compound is common. The industrial production methods aim to maximize yield and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: Iron;oxolead undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of iron and lead, as well as the presence of the oxo ligand.
Common Reagents and Conditions: Common reagents used in reactions with this compound include reducing agents like hydrogen and carbon monoxide, as well as oxidizing agents such as oxygen and chlorine . The reaction conditions, such as temperature and pressure, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce iron oxides and lead oxides, while reduction reactions can yield elemental iron and lead .
Applications De Recherche Scientifique
Iron;oxolead has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction processes. In biology and medicine, iron;
Propriétés
Numéro CAS |
37367-93-4 |
|---|---|
Formule moléculaire |
FeOPb |
Poids moléculaire |
279 g/mol |
Nom IUPAC |
iron;oxolead |
InChI |
InChI=1S/Fe.O.Pb |
Clé InChI |
AYPFWJGLQGUQMT-UHFFFAOYSA-N |
SMILES canonique |
O=[Pb].[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


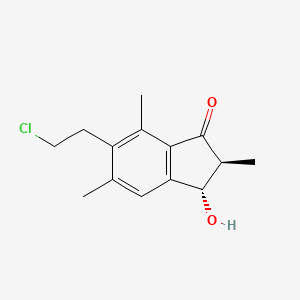

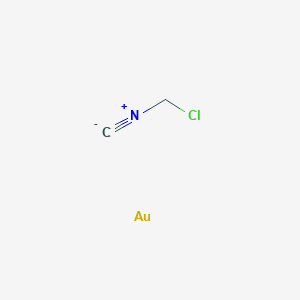
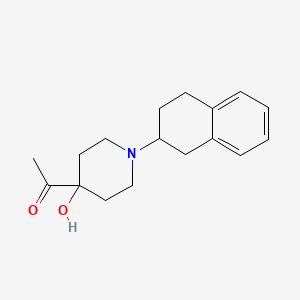


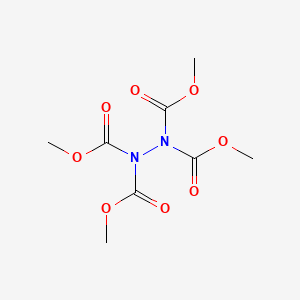
![N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline](/img/structure/B14668233.png)

![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate](/img/structure/B14668244.png)
